3-(4-bromo-1H-pyrazol-1-yl)pyridine

Vue d'ensemble

Description

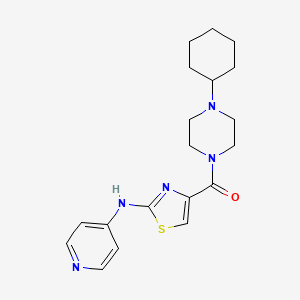

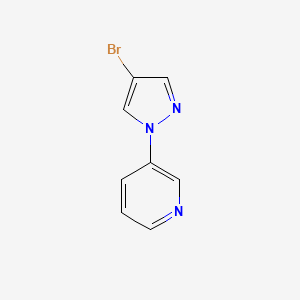

“3-(4-bromo-1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3 . It is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of “3-(4-bromo-1H-pyrazol-1-yl)pyridine” involves several steps. The specific operation method involves the use of N-Bromosuccinimide and ammonium cerium (IV) nitrate in acetonitrile . The mixture is stirred at room temperature and then heated under reflux .Molecular Structure Analysis

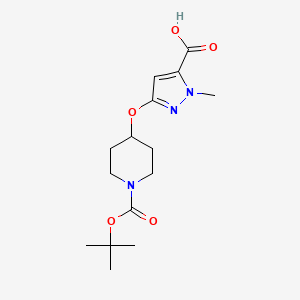

The molecular structure of “3-(4-bromo-1H-pyrazol-1-yl)pyridine” is characterized by the presence of a pyrazole ring attached to a pyridine ring . The pyrazole ring contains a bromine atom at the 4th position .Chemical Reactions Analysis

The chemical reactions involving “3-(4-bromo-1H-pyrazol-1-yl)pyridine” are diverse. It can be used in the preparation of various pharmaceutical and biologically active compounds . For example, it can be used in the synthesis of 1,4-bipyrazoles .Applications De Recherche Scientifique

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

“3-(4-bromo-1H-pyrazol-1-yl)pyridine” can be used as a starting material in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which can be synthesized from “3-(4-bromo-1H-pyrazol-1-yl)pyridine”, have various biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis of 1,4’-Bipyrazoles

“3-(4-bromo-1H-pyrazol-1-yl)pyridine” can also be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Synthesis of Various Pharmaceutical Compounds

This compound is also used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis of Inhibitors

“3-(4-bromo-1H-pyrazol-1-yl)pyridine” is used in the synthesis of various inhibitors . These inhibitors can be used in different fields of research, including medical and pharmaceutical research.

Synthetic Strategies and Approaches

Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include 3-(4-bromo-1h-pyrazol-1-yl)pyridine, are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-(4-bromo-1H-pyrazol-1-yl)pyridine may interact with its targets in a similar manner.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that 3-(4-bromo-1H-pyrazol-1-yl)pyridine may affect the biochemical pathways related to these diseases.

Result of Action

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that 3-(4-bromo-1H-pyrazol-1-yl)pyridine may have similar effects.

Propriétés

IUPAC Name |

3-(4-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHXUIGDGPBAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-1H-pyrazol-1-yl)pyridine | |

CAS RN |

77556-44-6 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)

![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)

![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)

![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)

![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)